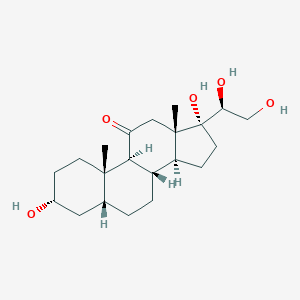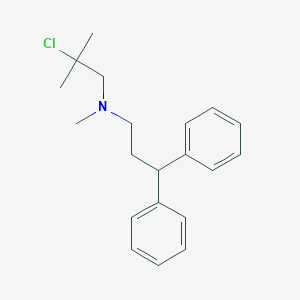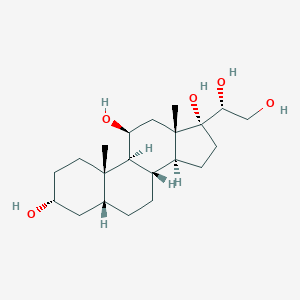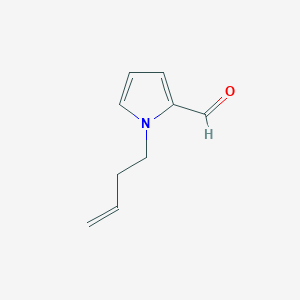
Cortolone
Overview
Description
Cortolone is a molecular compound with the formula C21H34O5 . It is a 21-hydroxy steroid .
Synthesis Analysis
Cortolone glucuronide is a steroidal metabolite and is found increased in individuals with metabolic syndromes and gestational diabetes mellitus . It is also linked with total fat (%) and fat distribution .Molecular Structure Analysis
Cortolone has a molecular weight of 366.492 Da and a mono-isotopic mass of 366.240631 Da . It has a structure of (3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one .Chemical Reactions Analysis
Cortisol is metabolized by the liver and kidneys. The main enzymes involved in phase 1 metabolic reactions are 11β-hydroxysteroid dehydrogenase isoform 1 (11β-HSD 1) that converts cortisone in cortisol and 11β-hydroxysteroid dehydrogenase isoform 2 (11β-HSD 2) that oxides cortisol in its inactive metabolite cortisone .Physical And Chemical Properties Analysis
Cortolone has a density of 1.2±0.1 g/cm3, a boiling point of 564.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.5 mmHg at 25°C . It also has an enthalpy of vaporization of 97.4±6.0 kJ/mol and a flash point of 309.0±26.6 °C .Scientific Research Applications
Metabolite Quantification
Cortolone is used in the development of methodologies for the determination of cortisol and its metabolites in human biofluids. This is crucial for understanding cortisol metabolism and its implications in various physiological and pathological conditions .
Biomarker Discovery
In medical research, Cortolone has been identified as part of a metabolite panel that can distinguish renal cell carcinoma (RCC) from benign tumors, which is significant for non-invasive cancer diagnostics .
Metabolomics Studies
Cortolone is involved in metabolomics studies aimed at understanding the etiology of cardiometabolic diseases and improving risk prediction. It serves as a potential biomarker in these studies .
Safety And Hazards
properties
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCOSKURGJMQSG-AZQJGLEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904343 | |
| Record name | Cortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cortolone | |
CAS RN |
516-42-7 | |
| Record name | Cortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9D9J550A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cortolone and how is it formed?
A1: Cortolone (3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one) is a C-20 reduced metabolite of cortisol, produced through a series of enzymatic reactions. [, , , , ].
Q2: How does cortolone excretion vary between men and women?
A2: Healthy men exhibit significantly higher urinary excretion of total cortisol metabolites, including cortolone, compared to women. This underscores the importance of considering gender when interpreting cortisol metabolite profiles. []
Q3: How does the excretion of cortolone differ in individuals with cirrhosis?
A3: Individuals with cirrhosis exhibit a distinct pattern of cortisol metabolism. They show decreased tetrahydrocortisone production and a corresponding increase in cortolone formation, specifically the 20α isomer. This altered metabolism is suggested to be linked to intrahepatic cholestasis, a common characteristic of cirrhosis. []
Q4: Does obesity influence the excretion of cortolone in children?
A4: Yes, prepubertal children with obesity exhibit significantly higher excretion of several cortisol metabolites, including α-cortolone, compared to normal-weight children. This difference diminishes with puberty. The elevated α-cortolone excretion reflects increased activity in adrenal steroidogenesis pathways in obese children. []
Q5: Are there specific conditions where β-cortolone excretion is significantly elevated?
A6: Metyrapone, a medication that inhibits cortisol synthesis, significantly increases β-cortolone excretion. This effect is attributed to metyrapone's extra-adrenal actions, including the inhibition of cortisone back-conversion to cortisol and stimulation of the 20-ketosteroid reductase responsible for converting tetrahydrocortisone to β-cortolone. []
Q6: How do cortolone levels change after cardiac surgery?
A7: Cortisol metabolism is significantly altered after major surgery like cardiac surgery. The ratio of cortisol metabolites (including cortolone) to cortisone metabolites increases, suggesting a relative reduction in cortisol inactivation, possibly due to enzymatic substrate overload. []
Q7: What does the presence of 6α-hydroxycortolone in neonatal urine indicate?
A8: The identification of 6α-hydroxycortolone in the urine of newborn infants highlights a distinct conjugation pattern of cortisol metabolites in neonates compared to older children and adults. This finding underscores the unique aspects of steroid metabolism in newborns. []
Q8: Can air pollution exposure during pregnancy affect cortolone levels in newborns?
A9: Exposure to certain air pollutants, such as nitrogen dioxide (NO2), during pregnancy has been linked to changes in steroid profiles in newborns, including an increase in 6β-hydroxycortisol relative to cortisol. While this study didn't directly measure cortolone, it suggests that prenatal exposure to air pollution might influence the activity of enzymes involved in cortolone production. []
Q9: How do researchers measure cortolone levels?
A10: Several analytical methods are employed to measure cortolone levels in biological samples, with gas chromatography/mass spectrometry (GC/MS) being a common and sensitive technique. This method allows for the separation, identification, and quantification of cortolone and other steroid metabolites in urine samples. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)










